molecular formula C19H24N4O4 B2703053 benzyl (2-oxo-2-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)carbamate CAS No. 1706152-20-6

benzyl (2-oxo-2-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)carbamate

Cat. No. B2703053
CAS RN: 1706152-20-6
M. Wt: 372.425
InChI Key: AGIMEPFBOHGWKN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a carbamate group, a pyrazole ring, and a tetrahydropyran ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings . The exact structure would depend on the specific arrangement and connectivity of these groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its stability could be affected by the presence of the pyrazole ring .

Scientific Research Applications

Antimitotic Agents and Biological Activity

Research has focused on the synthesis of chiral isomers and their biological activities. For instance, studies on ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, a related compound, have demonstrated its antimitotic properties. Both S- and R-isomers exhibit activity in several biological systems, with the S-isomer showing more potency. These findings suggest potential applications in cancer research and the development of antimitotic agents (Temple & Rener, 1992).

Antiallergic Agents

Other investigations have led to the synthesis of antiallergic agents. 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridines and their derivatives exhibit significant antiallergic activity, indicating their potential in treating allergic reactions. These compounds' activity is influenced by their substituents, with certain alkyl group derivatives showing superior activity. This research opens avenues for developing new antiallergic medications (Nohara et al., 1985).

Spectroscopic Studies and Material Science

Vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies, alongside DFT calculations, have been conducted on Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate (BPMC) molecules. These studies not only provide insights into the vibrational and electronic properties of these compounds but also contribute to material science, particularly in understanding molecular geometries and electronic properties (Rao et al., 2016).

Antibacterial and Antifungal Agents

Research into the design and synthesis of novel analogs containing the pyrazole moiety has revealed promising antibacterial and antifungal activities. For example, compounds synthesized from 3-amino-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide have shown significant activity against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antimicrobial agents (Palkar et al., 2017).

Corrosion Inhibitors

Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid. Studies demonstrate that these compounds effectively reduce corrosion rates, with the inhibitory action increasing with concentration. This research suggests their applicability in industrial processes where corrosion resistance is crucial (Herrag et al., 2007).

properties

IUPAC Name

benzyl N-[2-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]amino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c24-18(11-20-19(25)27-14-16-4-2-1-3-5-16)22-17-10-21-23(13-17)12-15-6-8-26-9-7-15/h1-5,10,13,15H,6-9,11-12,14H2,(H,20,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIMEPFBOHGWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (2-oxo-2-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)carbamate

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